molecular formula C26H28N6 B2522307 N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946265-53-8

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2522307
CAS No.: 946265-53-8
M. Wt: 424.552
InChI Key: SHQAENZXDJCFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946265-53-8) is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with substituted aromatic and aliphatic groups. This compound belongs to a class of molecules often explored for kinase inhibition or antiproliferative activities due to structural similarities with ATP-competitive inhibitors .

Properties

IUPAC Name

6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6/c1-19-9-8-12-21(17-19)29-24-23-18-28-32(22-13-6-3-7-14-22)25(23)31-26(30-24)27-16-15-20-10-4-2-5-11-20/h3,6-10,12-14,17-18H,2,4-5,11,15-16H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQAENZXDJCFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides with molecular bromine can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be carried out to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrazolo-Pyrimidine Class

N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878064-24-5)
  • Substituents :
    • N⁴: 3-Chloro-4-methylphenyl (vs. 3-methylphenyl in the target compound).
    • N⁶: Ethyl group (vs. cyclohexenylethyl).
    • Core modification: 1-methyl substitution on the pyrazole ring.
  • Properties :
    • Molecular weight: 316.79 g/mol.
    • Aqueous solubility: 0.5 µg/mL at pH 7.4 .
  • Key Differences: The chloro substituent increases electronegativity and lipophilicity compared to the target compound’s 3-methylphenyl group.
N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5444-68-8)
  • Substituents :
    • N⁴ and N⁶: Isopropyl groups (vs. 3-methylphenyl and cyclohexenylethyl).
  • Properties: Molecular weight: 310.4 g/mol. No solubility data available.
  • Key Differences :
    • Symmetric isopropyl groups at both positions likely increase hydrophobicity and rigidity compared to the target compound’s asymmetric substitutions. This may reduce solubility but improve selectivity for hydrophobic binding pockets .

Pyrimidine Derivatives with Thiazole Modifications

Compounds such as 2-methyl-N⁴-(2-morpholinoethyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4i) () feature a pyrimidine-thiazole hybrid core. Though structurally distinct from pyrazolo-pyrimidines, they share functional similarities:

  • Substituents : Trimethoxyphenyl-thiazol groups enhance π-π stacking and hydrogen bonding, akin to the aromatic interactions of the target compound’s phenyl groups.
  • Bioactivity : These derivatives exhibit antiproliferative activity, suggesting that the target compound may also target similar pathways (e.g., kinase inhibition) .

Comparative Data Table

Compound (CAS) N⁴ Substituent N⁶ Substituent Molecular Weight (g/mol) Solubility (pH 7.4) Notable Features
Target Compound (946265-53-8) 3-Methylphenyl Cyclohexenylethyl Not reported Not available High lipophilicity, potential for CNS penetration
878064-24-5 3-Chloro-4-methylphenyl Ethyl 316.79 0.5 µg/mL Enhanced electronegativity
5444-68-8 Isopropyl Isopropyl 310.4 Not available Symmetric hydrophobic substitutions

Biological Activity

N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (referred to as N6-CPE-MPh-Ph-PzPD) is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This article delves into its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.

Chemical Structure and Properties

N6-CPE-MPh-Ph-PzPD has a molecular formula of C21H25N5 and a molecular weight of 363.46 g/mol. Its structure includes a pyrazolo ring fused to a pyrimidine core, with various substituents that may influence its biological activity. The compound's unique arrangement suggests potential interactions with biological targets, particularly kinases.

Biological Activity

Research on similar pyrazolo[3,4-d]pyrimidines has unveiled a range of biological activities:

  • Anticancer Activity: Compounds within this class have shown efficacy in inhibiting cancer cell growth by targeting specific kinases involved in tumorigenesis.
  • Anti-inflammatory Effects: Some derivatives have been reported to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Neurological Implications: Given CK1's role in neurodegenerative disorders, compounds like N6-CPE-MPh-Ph-PzPD may provide new avenues for neurological therapies.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and unique features of structurally similar compounds:

Compound Name Structure Biological Activity Unique Features
N6-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidineStructure ACK1 inhibitorChlorophenyl substitution enhances potency
N6-(2-naphthalenyl)-pyrazolo[3,4-d]pyrimidineStructure BAnticancer activityNaphthalene ring increases hydrophobic interactions
N6-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidineStructure CModulates inflammatory responsesFluorine enhances metabolic stability

Case Studies and Research Findings

While specific studies on N6-CPE-MPh-Ph-PzPD are sparse, investigations into related pyrazolo[3,4-d]pyrimidines have yielded promising results:

  • Inhibition of CK1: A study demonstrated that certain pyrazolo[3,4-d]pyrimidines could inhibit CK1 with IC50 values in the low micromolar range. This inhibition correlated with reduced cell proliferation in cancer models.
  • Adenosine Receptor Affinity: Research on similar compounds has shown varying affinities for adenosine receptors (A1 and A2), indicating potential roles in modulating signaling pathways relevant to both cancer and inflammation .

Future Directions

Given the preliminary evidence supporting the biological activity of N6-CPE-MPh-Ph-PzPD as a CK1 inhibitor, future research should focus on:

  • Synthesis and Characterization: Developing synthetic routes to produce this compound in larger quantities for detailed studies.
  • In Vitro and In Vivo Studies: Conducting experiments to evaluate its efficacy and safety profile in biological systems.
  • Mechanistic Studies: Investigating the specific pathways affected by this compound to elucidate its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.